molecular formula C12H17N5 B12186086 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12186086
M. Wt: 231.30 g/mol
InChI Key: PSKDYIJWKLIOPY-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3,6-Diaryl-[1,2,4]Triazolo[4,3-b]pyridazine
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives

Uniqueness

6-(Azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azepane ring can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

6-(azepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H17N5/c1-10-13-14-11-6-7-12(15-17(10)11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3

InChI Key

PSKDYIJWKLIOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCCCC3

Origin of Product

United States

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